Cas no 67077-43-4 (3-Hexene-1,6-diol)
3-Hexene-1,6-diol Chemical and Physical Properties
Names and Identifiers
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- 3-HEXENE-1 6-DIOLE
- 3-HEXENE-1,6-DIOL
- hex-3-ene-1,6-diol
- 3-Hexene-1,6-diol
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- Inchi: 1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+
- InChI Key: MWSXXXZZOZFTPR-OWOJBTEDSA-N
- SMILES: OCC/C=C/CCO
Computed Properties
- Exact Mass: 116.08376
Experimental Properties
- PSA: 40.46
3-Hexene-1,6-diol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
3-Hexene-1,6-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H294895-250mg |
3-Hexene-1,6-diol |
67077-43-4 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | H294895-500mg |
3-Hexene-1,6-diol |
67077-43-4 | 500mg |
$144.00 | 2023-05-18 | ||
| TRC | H294895-1g |
3-Hexene-1,6-diol |
67077-43-4 | 1g |
$ 220.00 | 2022-06-04 | ||
| TRC | H294895-2.5g |
3-Hexene-1,6-diol |
67077-43-4 | 2.5g |
$620.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 73533-1G |
3-Hexene-1,6-diol |
67077-43-4 | >95.0% | 1G |
¥2584.86 | 2022-02-24 | |
| TRC | H294895-1000mg |
3-Hexene-1,6-diol |
67077-43-4 | 1g |
$270.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-256509-1 g |
3-Hexene-1,6-diol, |
67077-43-4 | >95% | 1g |
¥1,527.00 | 2023-07-11 | |
| TRC | H294895-5g |
3-Hexene-1,6-diol |
67077-43-4 | 5g |
$ 1200.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-256509-1g |
3-Hexene-1,6-diol, |
67077-43-4 | >95% | 1g |
¥1527.00 | 2023-09-05 |
3-Hexene-1,6-diol Related Literature
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1. 743. Synthesis of carbohydrates by use of acetylenic precursors. Part III. Erythro-hexane-1 : 3 : 4 : 6-tetrolR. A. Raphael,C. M. Roxburgh J. Chem. Soc. 1952 3875
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2. Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates)Eun Lee,Ho Young Song,Hee Jo Kim J. Chem. Soc. Perkin Trans. 1 1999 3395
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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4. Model studies of the overall 5-endo-trig iodocyclization of homoallylic alcoholsSimon B. Bedford,Kathryn E. Bell,Frank Bennett,Christopher J. Hayes,David W. Knight,Duncan E. Shaw J. Chem. Soc. Perkin Trans. 1 1999 2143
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Peng Liu,Zhenghao Dong,Andreas F. M. Kilbinger Mater. Chem. Front. 2020 4 2791
Additional information on 3-Hexene-1,6-diol
Properties and Applications of 3-Hexene-1,6-diol (CAS No. 67077-43-4)
3-Hexene-1,6-diol, with the chemical formula C₆H₁₂O₂, is a significant compound in the field of organic chemistry and industrial applications. Its molecular structure features two hydroxyl groups positioned at the 1st and 6th carbon atoms, making it a valuable intermediate in the synthesis of various specialty chemicals. The presence of these two functional groups imparts unique reactivity, enabling its use in a wide range of chemical transformations.
The compound is primarily recognized for its role as a precursor in the production of polymers, resins, and other high-value materials. Its bifunctional nature allows for polymerization reactions that yield linear or branched polyesters and polyethers. These polymers exhibit desirable mechanical properties, making them suitable for applications in coatings, adhesives, and elastomers. Recent advancements in polymer science have highlighted the potential of 3-Hexene-1,6-diol in developing sustainable and biodegradable materials, aligning with global efforts to reduce environmental impact.
Beyond polymer chemistry, 3-Hexene-1,6-diol has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its structural flexibility allows chemists to modify its backbone for targeted biological activity. For instance, derivatives of this compound have been explored as candidates for anti-inflammatory and analgesic agents. Studies published in leading journals such as *Journal of Medicinal Chemistry* have demonstrated promising results in modifying the hydroxyl groups to enhance drug solubility and bioavailability.
In agrochemical applications, 3-Hexene-1,6-diol serves as a key building block for herbicides and fungicides. Its ability to undergo esterification and etherification reactions enables the creation of compounds that exhibit potent pest control properties. Researchers are currently investigating its derivatives as environmentally friendly alternatives to traditional agrochemicals, emphasizing their lower toxicity profiles and improved biodegradability.
The industrial synthesis of 3-Hexene-1,6-diol typically involves catalytic hydrogenation or oxidation processes starting from hexene precursors. Advances in catalytic technology have improved yield and selectivity, reducing waste generation and energy consumption. These innovations not only enhance cost-efficiency but also align with green chemistry principles by minimizing hazardous byproducts.
From a research perspective, the reactivity of 3-Hexene-1,6-diol has been extensively studied to understand its role in organic synthesis. Its diol functionality makes it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing complex molecular architectures. Recent publications have explored its use in flow chemistry systems, where controlled reaction conditions lead to higher product purity and scalability.
The compound’s versatility extends to fragrances and flavorings, where its derivatives contribute to the synthesis of esters and aldehydes that impart pleasant aromas. This application leverages its ability to undergo esterification with various carboxylic acids, producing a wide spectrum of olfactory compounds used in perfumery and food industries.
Environmental considerations play a crucial role in the utilization of 3-Hexene-1,6-diol. Efforts are underway to develop biocatalytic routes for its production using renewable feedstocks. For example, enzymatic methods have been explored to convert sugars derived from biomass into hexenediols with high selectivity. Such approaches not only reduce reliance on fossil fuels but also contribute to carbon neutrality initiatives.
In conclusion,3-Hexene-1,6-diol (CAS No. 67077-43-4) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties enable its use as a versatile intermediate in polymer synthesis pharmaceuticals agrochemicals fragrances flavors and environmental remediation efforts The ongoing research into sustainable production methods further underscores its importance as a building block for innovative chemical solutions
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